4-aminoadamantane-1,3-diolhydrochloride
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Overview
Description
4-aminoadamantane-1,3-diolhydrochloride is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their diverse therapeutic applications due to their hydrophobic nature and rigid cage structure, which enhances drug stability and distribution in blood plasma . The incorporation of the adamantane moiety in various compounds has shown significant pharmacological effects, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 4-aminoadamantane-1,3-diolhydrochloride typically involves the reaction of 4-aminoadamantane-1,3-diol with hydrochloric acid. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to around 50°C for about an hour . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-aminoadamantane-1,3-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted adamantane derivatives with potential pharmacological activities .
Scientific Research Applications
4-aminoadamantane-1,3-diolhydrochloride has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic activities.
Mechanism of Action
The mechanism of action of 4-aminoadamantane-1,3-diolhydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate the central nervous system, making it effective in targeting CNS-related conditions . The compound’s hydrophobic nature allows it to interact with lipid membranes and disrupt enzyme activities, leading to its therapeutic effects .
Comparison with Similar Compounds
4-aminoadamantane-1,3-diolhydrochloride can be compared with other adamantane derivatives such as:
1-aminoadamantane: Known for its anti-influenza A activity and use in treating Parkinson’s disease.
1-methyl-1-adamantane methylamine hydrochloride: Used as an antiviral drug against influenza.
1-phenyl-2-aminoadamantane: Exhibits antiproliferative activity, particularly in cancer research.
The uniqueness of this compound lies in its dual functional groups (amino and diol), which provide additional sites for chemical modifications and interactions, enhancing its pharmacological potential .
Properties
IUPAC Name |
4-aminoadamantane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWXXMBSIJQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1C(C(C2)(C3)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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